

# "physicochemical properties of Methyl 2-amino-5-bromoisonicotinate"

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## Compound of Interest

Compound Name:	Methyl 2-amino-5-bromoisonicotinate
Cat. No.:	B1328700

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An In-depth Technical Guide on the Physicochemical Properties of **Methyl 2-amino-5-bromoisonicotinate**

## Introduction

**Methyl 2-amino-5-bromoisonicotinate** is a heterocyclic organic compound that serves as a crucial building block in the synthesis of various bioactive molecules.<sup>[1]</sup> As a derivative of isonicotinic acid, its structure, featuring both an amino group and a bromine atom, imparts unique reactivity, making it a valuable intermediate in medicinal chemistry and pharmaceutical research.<sup>[1]</sup> This compound is particularly significant in the development of novel therapeutic agents, including those for anti-tuberculosis and anti-cancer therapies, due to its effective interaction with biological targets.<sup>[1]</sup> This technical guide provides a comprehensive overview of the known physicochemical properties of **Methyl 2-amino-5-bromoisonicotinate**, detailed experimental protocols for its characterization, and logical workflows relevant to its application in drug development.

## Physicochemical Properties

The fundamental physicochemical properties of **Methyl 2-amino-5-bromoisonicotinate** are summarized below. These properties are essential for its handling, characterization, and application in synthetic chemistry.

Property	Value	Source
IUPAC Name	methyl 2-amino-5-bromopyridine-4-carboxylate	<a href="#">[2]</a>
Synonyms	Methyl 2-amino-5-bromo-4-pyridinecarboxylate, 2-Amino-5-bromopyridine-4-carboxylic acid methyl ester	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
CAS Number	882499-87-8	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Formula	C <sub>7</sub> H <sub>7</sub> BrN <sub>2</sub> O <sub>2</sub>	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Weight	231.05 g/mol	<a href="#">[2]</a> <a href="#">[3]</a>
Appearance	Off-white to pale yellow crystalline powder	<a href="#">[1]</a> <a href="#">[3]</a>
Melting Point	135-142 °C; 180–185 °C (decomposes)	<a href="#">[1]</a> <a href="#">[3]</a>
Solubility	Soluble in DMSO and DMF; sparingly soluble in water	<a href="#">[3]</a>
Density (Predicted)	1.65 ± 0.1 g/cm <sup>3</sup>	<a href="#">[3]</a>
Polar Surface Area (PSA)	65.2 Å <sup>2</sup>	<a href="#">[2]</a>
Purity (by HPLC)	≥98% - ≥99%	<a href="#">[1]</a> <a href="#">[3]</a>

## Spectroscopic and Chromatographic Data

Spectroscopic data is critical for the structural elucidation and confirmation of **Methyl 2-amino-5-bromoisonicotinate**. While specific experimental spectra for this compound are not detailed in the provided search results, this section outlines the expected spectral characteristics based on its structure and provides a general protocol for their acquisition.

Technique	Expected Characteristics
<sup>1</sup> H NMR	Expected signals would include a singlet for the methyl ester protons (-OCH <sub>3</sub> ), distinct aromatic protons on the pyridine ring, and a broad singlet for the amine (-NH <sub>2</sub> ) protons. The chemical shifts and coupling constants of the aromatic protons would be characteristic of the substitution pattern on the isonicotinate core.
<sup>13</sup> C NMR	The spectrum should show seven distinct carbon signals corresponding to the seven carbon atoms in the molecule. Key signals would include the carbonyl carbon of the ester group (typically downfield), carbons of the pyridine ring (with shifts influenced by the amino and bromo substituents), and the methyl carbon of the ester group.
FT-IR (cm <sup>-1</sup> )	Key vibrational bands would be expected for N-H stretching of the primary amine, C=O stretching of the ester group, C-N stretching, and C-H stretching of the aromatic ring and methyl group. The presence of the bromine atom would influence the fingerprint region.
Mass Spectrometry (MS)	The mass spectrum would show a molecular ion peak (M <sup>+</sup> ) and a characteristic M+2 peak of similar intensity, which is indicative of the presence of a single bromine atom. Fragmentation patterns would likely involve the loss of the methoxy group or the entire ester functionality.
High-Performance Liquid Chromatography (HPLC)	Purity is typically assessed using HPLC, with results often indicating a purity of ≥98% or ≥99%. <sup>[1][3]</sup>

# Experimental Protocols

Detailed methodologies are crucial for the consistent synthesis, purification, and analysis of **Methyl 2-amino-5-bromoisonicotinate**.

## Synthesis and Purification

While a specific, detailed synthesis protocol for **Methyl 2-amino-5-bromoisonicotinate** is not provided in the search results, a general procedure can be inferred from standard organic chemistry practices for similar compounds.

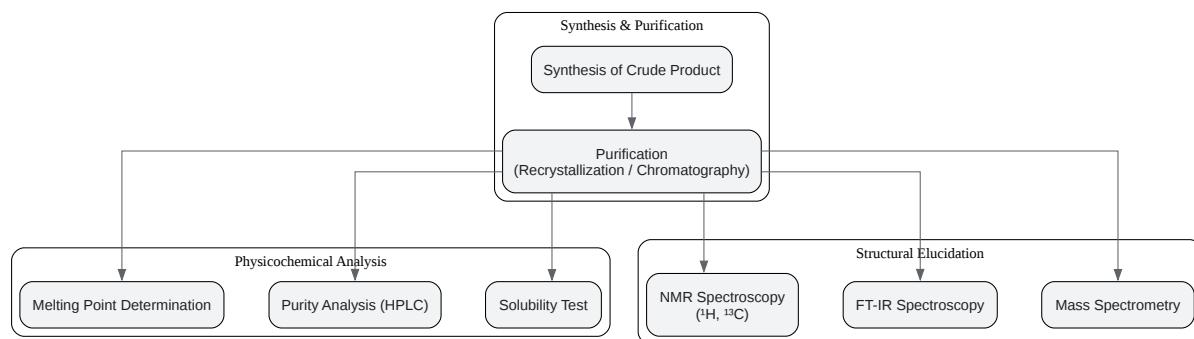
Objective: To synthesize and purify **Methyl 2-amino-5-bromoisonicotinate**.

General Procedure:

- **Esterification:** The synthesis typically starts from the corresponding carboxylic acid, 2-amino-5-bromoisonicotinic acid. The carboxylic acid is esterified using methanol in the presence of an acid catalyst (e.g., sulfuric acid or thionyl chloride) under reflux conditions.
- **Reaction Monitoring:** The progress of the reaction is monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed.
- **Work-up:** Upon completion, the reaction mixture is cooled, and the excess methanol is removed under reduced pressure. The residue is neutralized with a base (e.g., sodium bicarbonate solution) and extracted with a suitable organic solvent (e.g., ethyl acetate).
- **Purification:** The combined organic layers are dried over an anhydrous salt (e.g.,  $\text{Na}_2\text{SO}_4$ ), filtered, and concentrated. The crude product is then purified, typically by column chromatography on silica gel or by recrystallization from an appropriate solvent system to yield a pale yellow crystalline powder.[1]

## Physicochemical Characterization Workflow

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a synthesized batch of **Methyl 2-amino-5-bromoisonicotinate**.



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*Workflow for Physicochemical Characterization.*

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra for structural confirmation. The following is a standard protocol.

Materials:

- **Methyl 2-amino-5-bromoisonicotinate** (10-20 mg)
- Deuterated solvent (e.g.,  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ )
- 5 mm NMR tube
- Internal standard (e.g., Tetramethylsilane - TMS)

## Protocol:

- Sample Preparation: Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent containing TMS.[4] Transfer the solution to a clean, dry NMR tube.[4]
- Instrument Setup: Use a high-resolution NMR spectrometer (e.g., 400 MHz or 500 MHz).[4] Tune and shim the instrument to ensure a homogeneous magnetic field.
- $^1\text{H}$  NMR Acquisition:
  - Acquire a standard one-dimensional proton spectrum.
  - Set appropriate parameters, including spectral width, acquisition time, and relaxation delay.
- $^{13}\text{C}$  NMR Acquisition:
  - Acquire a proton-decoupled  $^{13}\text{C}$  spectrum.
  - A larger number of scans will be necessary due to the low natural abundance of  $^{13}\text{C}$ .[4] A relaxation delay of 2-5 seconds is recommended.[4]
- Data Processing: Apply Fourier transform to the acquired Free Induction Decay (FID), phase the spectrum, and perform baseline correction.[4] Calibrate the chemical shifts using the TMS signal at 0.00 ppm.

## Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

## Protocol:

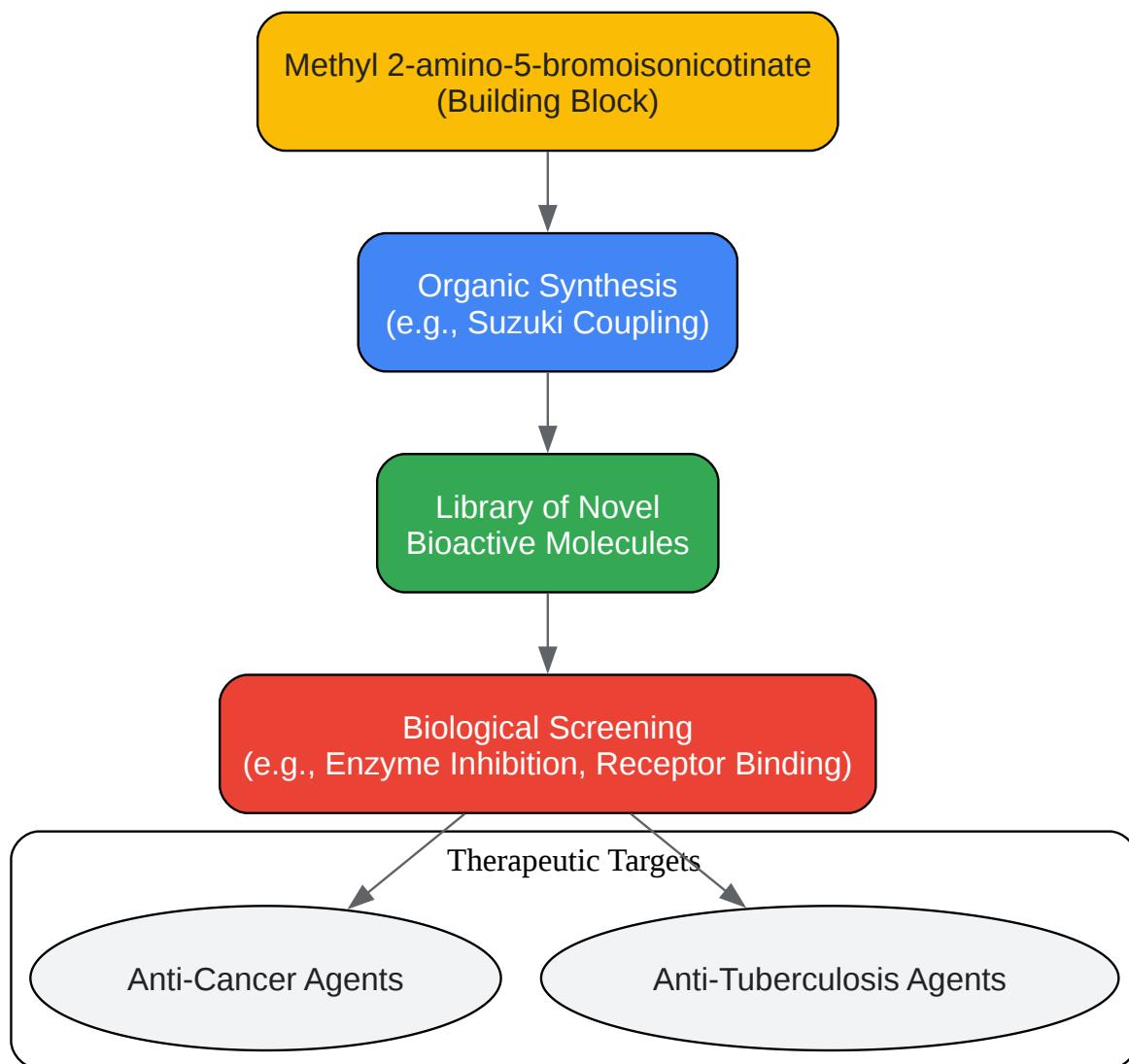
- Sample Preparation: The sample can be prepared as a KBr (potassium bromide) pellet. A small amount of the solid sample is mixed and ground with dry KBr powder and then pressed into a thin, transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the neat solid.

- Background Spectrum: Record a background spectrum of the empty sample compartment (or the KBr pellet without the sample).
- Sample Spectrum: Place the sample in the spectrometer and record the IR spectrum, typically over a range of 4000 to 400  $\text{cm}^{-1}$ .
- Data Analysis: The background spectrum is automatically subtracted from the sample spectrum. Identify the characteristic absorption bands corresponding to the functional groups (e.g., N-H, C=O, C=C, C-N).

## Applications in Drug Discovery

**Methyl 2-amino-5-bromoisonicotinate** is a versatile building block primarily utilized in pharmaceutical development.<sup>[1]</sup> Its structure allows for further chemical modifications, such as Suzuki coupling reactions, making it an excellent starting point for creating more complex molecules.<sup>[3]</sup> This reactivity is harnessed to synthesize novel compounds with potential therapeutic applications.<sup>[1]</sup>

The diagram below illustrates the role of this compound as a key intermediate in the drug discovery pipeline.



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*Application Pathway in Drug Discovery.*

## Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **Methyl 2-amino-5-bromoisonicotinate** may cause an allergic skin reaction.<sup>[2]</sup> Therefore, appropriate personal protective equipment (PPE), including gloves and safety

glasses, should be worn during handling. Store the compound in a cool, dry place away from light to ensure its stability.<sup>[3]</sup> It is classified as non-hazardous for transportation.<sup>[3]</sup>

## Conclusion

**Methyl 2-amino-5-bromoisonicotinate** is a chemical intermediate with significant value in pharmaceutical and chemical research. Its well-defined physicochemical properties, including its solid crystalline form, moderate melting point, and specific solubility profile, make it suitable for various synthetic applications. The presence of multiple reactive sites on its pyridine core allows for diverse chemical transformations, solidifying its role as a key building block in the creation of novel compounds for drug discovery, particularly in the fields of oncology and infectious diseases. The experimental protocols and workflows detailed in this guide provide a robust framework for the consistent characterization and utilization of this important compound.

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